1-(2-Methoxy-phenyl)-piperazin-2-one
Description
The Piperazine (B1678402) Heterocyclic System as a Privileged Scaffold in Medicinal Chemistry
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposing positions. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and marketed drugs. nih.govrsc.org This prevalence is attributed to a combination of favorable physicochemical and structural properties that the piperazine moiety imparts to a molecule. nih.gov
Key Characteristics of the Piperazine Scaffold:
Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, which often improves aqueous solubility and allows for the formation of stable salts. This is a crucial factor for drug formulation and bioavailability. researchgate.net
Structural Versatility: The piperazine ring can adopt a stable chair conformation. The two nitrogen atoms provide points for substitution (at N1 and N4), allowing for the precise spatial arrangement of different pharmacophoric groups. This versatility enables chemists to fine-tune a molecule's interaction with biological targets. nih.gov
Pharmacokinetic Modulation: The introduction of a piperazine ring can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It often serves as a basic and hydrophilic group to optimize these pharmacokinetic properties. nih.gov
Diverse Biological Activities: Piperazine derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, antihistamine, anticancer, and anti-inflammatory effects. rsc.orgresearchgate.net
The widespread use of this scaffold is evident in numerous FDA-approved drugs across various therapeutic areas, highlighting its importance in drug design and discovery. nih.govnih.gov
Positional Significance of the 2-Methoxyphenyl Moiety in Piperazine Derivatives
The 1-arylpiperazine motif is a well-established pharmacophore, particularly for ligands targeting serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. ncats.ioacs.org The nature and substitution pattern of the aryl group are critical for determining the affinity and selectivity of these compounds for their biological targets. The 2-methoxyphenyl group is a common feature in many potent receptor ligands. mdpi.com
The placement of the methoxy (B1213986) (-OCH3) group at the ortho (2-position) of the phenyl ring has specific implications for the molecule's activity:
Receptor Interaction: The 2-methoxyphenyl group is a key component of the pharmacophore for a number of 5-HT1A receptor ligands. nih.gov Computational and structure-activity relationship (SAR) studies have shown that substituents at the ortho and meta positions of the phenyl ring can be favorable for high affinity. nih.gov The methoxy group can participate in specific interactions within the receptor's binding pocket, influencing the ligand's orientation and binding energy.
Selectivity: The substitution pattern on the phenyl ring can modulate a compound's selectivity for different receptor subtypes. For instance, research on analogues of 1-(2-methoxyphenyl)piperazine (B120316) derivatives has focused on modifying other parts of the molecule to reduce affinity for α1-adrenergic receptors while maintaining high affinity for 5-HT1A receptors. nih.govnih.gov
Conformational Effects: The ortho-methoxy group can influence the rotational freedom of the phenyl ring relative to the piperazine ring. This conformational constraint can lock the molecule into a bioactive conformation, enhancing its affinity for the target receptor.
The 1-(2-methoxyphenyl)piperazine moiety is a crucial building block in the synthesis of numerous pharmaceutical agents, including drugs for hypertension and neurological disorders. nbinno.comresearchgate.netresearchgate.net Its consistent presence in potent and selective ligands underscores the positional importance of the 2-methoxyphenyl group in directing molecular interactions with key biological targets.
Evolution of Academic Research on 1-(2-Methoxyphenyl)piperazine and its Analogues
Academic and industrial research on 1-arylpiperazines, including those with the 2-methoxyphenyl substituent, has evolved significantly over several decades. Initial interest was driven by the discovery of their potent interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. ncats.io
Early Research and SAR Studies: Early research focused on synthesizing and evaluating a wide range of 1-arylpiperazine derivatives to establish clear structure-activity relationships (SAR). acs.org These studies systematically explored the effects of:
Substituents on the aryl ring. researchgate.netbenthamopenarchives.com
The length and nature of the alkyl chain attached to the second piperazine nitrogen (N4). ebi.ac.uk
The chemical nature of the terminal group at the end of the alkyl chain. nih.gov
This foundational work identified the 1-(2-methoxyphenyl)piperazine moiety as a key scaffold for achieving high affinity at 5-HT1A receptors. nih.gov A notable early compound from this research is NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine), which became a widely used tool for studying 5-HT1A receptor function, despite its concurrent affinity for α1-adrenergic receptors. nih.gov
Focus on Selectivity and Functional Activity: A significant evolution in the research was the drive to develop more selective ligands. Much effort was dedicated to modifying the structure of first-generation compounds like NAN-190 to reduce off-target activities, particularly at α1-adrenergic receptors. nih.govnih.gov This led to the synthesis of new generations of analogues with improved selectivity profiles, providing more precise pharmacological tools and potential therapeutic candidates. nih.gov Researchers also moved beyond simple binding affinity assays to characterize the functional activity of these compounds, determining whether they act as agonists, antagonists, or partial agonists at their target receptors.
Modern Approaches and New Applications: Contemporary research continues to build on this legacy, employing modern drug discovery techniques. Computational modeling, including 3D-QSAR and molecular docking, is now routinely used to design new ligands and understand their interactions with receptor binding sites at a molecular level. nih.gov The 1-(2-methoxyphenyl)piperazine scaffold is now being incorporated into molecules designed for a wider range of applications, including antiprion compounds and ligands for other CNS targets. acs.org Furthermore, novel synthetic methodologies are continuously being developed to facilitate the efficient and diverse synthesis of piperazin-2-one (B30754) derivatives and other complex piperazine-containing structures. thieme-connect.comacs.org
The research trajectory has moved from broad exploratory synthesis to rational, target-focused design, driven by a deeper understanding of receptor biology and the tools of modern medicinal chemistry.
Data Tables
Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)piperazine (Note: Data is for the parent compound, as detailed data for the 2-one derivative is less common in public literature)
| Property | Value | Source |
| CAS Number | 35386-24-4 | sigmaaldrich.com |
| Molecular Formula | C11H16N2O | sigmaaldrich.com |
| Molecular Weight | 192.26 g/mol | sigmaaldrich.com |
| Melting Point | 35-40 °C | sigmaaldrich.com |
| Boiling Point | 130-133 °C at 0.1 mmHg | sigmaaldrich.com |
| Density | 1.095 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.575 | sigmaaldrich.com |
Table 2: Selected 1-(2-Methoxyphenyl)piperazine Derivatives and Their Primary Research Focus
| Compound Name | Structural Modification | Primary Research Focus | Reference |
| NAN-190 | 4-[4-(2-phthalimido)butyl] substituent | 5-HT1A antagonist, study of selectivity vs. α1-adrenergic receptors | nih.gov |
| Urapidil | N4 linked to a dimethyl-pyrimidine-dione moiety | Antihypertensive agent | researchgate.net |
| Flibanserin | N4 linked to a benzimidazol-2-one (B1210169) via an ethyl chain | Serotonin receptor modulator | nih.gov |
| Vilazodone | N4 linked to a benzofuran-carboxamide via a butyl chain | Serotonin receptor modulator | nih.gov |
| Compound 2j | 4-[4-(1-Adamantanecarboxamido)butyl] substituent | High affinity and selective 5-HT1A ligand | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-3-2-4-9(10)13-7-6-12-8-11(13)14/h2-5,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEMUGGRCPEKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Considerations in 1 2 Methoxyphenyl Piperazine Derivative Chemistry
Primary Synthetic Methodologies for the 1-(2-Methoxyphenyl)piperazine (B120316) Core
The construction of the fundamental piperazine (B1678402) ring, arylated at one of the nitrogen atoms, can be achieved through several strategic pathways. These methods are chosen based on the availability of starting materials, desired scale, and tolerance for various functional groups.
Nucleophilic Substitution Reactions in Piperazine Ring Formation
A classical and widely used approach to forming the piperazine ring involves a double nucleophilic substitution mechanism. This strategy typically employs a primary aniline (B41778), such as 2-methoxyaniline, and a reagent containing two leaving groups, like bis(2-chloroethyl)amine (B1207034). chemicalbook.com The aniline nitrogen acts as a nucleophile, displacing the leaving groups in a sequential manner to form the heterocyclic ring.
One common method involves heating a mixture of 2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent like diethyleneglycol monomethyl ether. chemicalbook.com The reaction proceeds over several hours at elevated temperatures (e.g., 150 °C) to yield the hydrochloride salt of 1-(2-methoxyphenyl)piperazine. chemicalbook.com An alternative "one-pot" approach starts with diethanolamine, which is first treated with hydrobromic acid to generate bis(β,β′-bromoethyl)amine hydrobromide in situ. guidechem.com Without isolating this toxic intermediate, the reaction mixture is then treated with the desired aniline to facilitate the ring-closing cyclization. guidechem.comcore.ac.uk
Table 1: Examples of Nucleophilic Substitution for Piperazine Ring Formation
| Aniline Precursor | Bis-electrophile | Conditions | Product | Yield | Citation |
|---|---|---|---|---|---|
| 2-Methoxyaniline | Bis(2-chloroethyl)amine hydrochloride | Diethyleneglycol monomethyl ether, 150 °C, 12 h | 1-(2-Methoxyphenyl)piperazine hydrochloride | 74% | chemicalbook.com |
| p-Anisidine | Diethanolamine / HBr (in situ formation of bis(2-bromoethyl)amine) | 1-Butanol, Na2CO3, 120 °C | 1-(4-Methoxyphenyl)piperazine | Not specified | core.ac.uk |
| Anthranilate | Diethanolamine / HBr (in situ formation of bis(β,β′-bromoethyl)amine) | Ethanol, "one-pot" | 1-(2-Methoxyphenyl)piperazine hydrobromide | Not specified | guidechem.com |
Reductive Amination Approaches for Piperazine Synthesis
Reductive amination offers a powerful and versatile route to the piperazine skeleton, particularly for creating substituted derivatives. The double reductive amination (DRA) of dicarbonyl compounds is a straightforward method for accessing cyclic amines. chim.it While often applied to synthesizing piperidines from 1,5-dicarbonyl compounds, the principle can be adapted for piperazines. chim.it
A more modular approach involves the synthesis of a key 1,4-diamine precursor via reductive amination, which is then cyclized. For instance, an N-Boc protected amino acid can be converted into a β-ketoester. nih.gov Subsequent reductive amination of this intermediate with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride yields a 2,3-substituted 1,4-diamine. nih.gov This diamine precursor is then guided through a cyclization protocol to form the final substituted piperazine ring. nih.gov This multi-step sequence allows for the controlled installation of substituents derived from readily available amino acids.
Multicomponent Reaction Strategies for Diversified Piperazine Scaffolds
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.govrsc.org These reactions are exceptionally valuable for generating chemical diversity around a core scaffold like piperazine. nih.gov
One notable example is the split-Ugi reaction. nih.gov This MCR can be used to synthesize a library of 1,4-disubstituted piperazine-based compounds. For example, by reacting piperazine, formaldehyde (B43269) (as the carbonyl component), an acid component (like 1H-indole-2-carboxylic acid), and an isocyanide, a diverse range of complex piperazine derivatives can be cleanly obtained in high yields. nih.gov Further chemical transformations, such as reduction of amide groups or subsequent alkylations, can be performed on the MCR products to expand the structural diversity even further. nih.gov Another advanced strategy involves a cascade, metal-promoted reaction using a chloro allenylamide, a primary amine, and an aryl iodide to construct piperazinone structures in a one-pot process, introducing two points of diversity. thieme-connect.com
Table 2: Multicomponent Strategies for Piperazine Scaffolds
| Reaction Type | Key Reactants | Key Features | Product Class | Citation |
|---|---|---|---|---|
| Split-Ugi Reaction | Piperazine, Formaldehyde, Carboxylic Acid, Isocyanide | High efficiency and diversity generation; post-Ugi modifications possible. | 1,4-Disubstituted piperazine-based amides | nih.gov |
| Cascade Metal-Promoted Cyclization | Chloro allenylamide, Primary amine, Aryl iodide | One-pot formation of three new bonds; introduces two points of diversity. | Substituted Piperazinones | thieme-connect.com |
Advanced Derivatization and Functionalization Techniques for 1-(2-Methoxyphenyl)piperazine
Once the 1-(2-methoxyphenyl)piperazine core is synthesized, the unsubstituted secondary amine at the N4 position serves as a versatile handle for introducing a vast array of side chains and functional groups. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.
N-Alkylation and N-Acylation for Side-Chain Elaboration
N-alkylation and N-acylation are fundamental methods for extending the piperazine scaffold.
N-Alkylation is commonly achieved through nucleophilic substitution, where the N4-nitrogen attacks an alkyl halide or a similar electrophile. prepchem.com For instance, reacting 1-(2-methoxyphenyl)piperazine with N-(2-bromoethyl)benzamide in the presence of a base like triethylamine (B128534) results in the attachment of a benzoylaminoethyl side chain. prepchem.com Another approach involves the ring-opening of electrophilic rings, such as the reaction with oxetane (B1205548) catalyzed by Yb(OTf)3 to introduce a 3-hydroxypropyl group, which can be further functionalized. chemicalpapers.com To avoid the common issue of undesired N,N'-dialkylation when starting with piperazine itself, a protective group strategy is often used, such as starting with N-Boc-piperazine or N-acetylpiperazine. researchgate.netresearchgate.net
N-Acylation involves the reaction of the piperazine nitrogen with an acylating agent like an acid chloride or anhydride (B1165640). This reaction is typically straightforward and high-yielding. For example, 1-(2-methoxyphenyl)piperazine hydrochloride can be reacted with acetic anhydride to produce the corresponding acetyl derivative. guidechem.com Similarly, more complex acyl groups, such as a 4-methoxybenzoyl group, can be introduced using the respective acyl chloride, often under phase-transfer catalysis conditions. nih.gov Perfluoroacylation is also used as a derivatization technique for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS) studies. ojp.gov
Strategic Introduction of Diverse Substituents on the Piperazine Nitrogen
Beyond simple alkyl and acyl groups, a wide variety of complex and functionally diverse substituents can be strategically installed on the N4-nitrogen of 1-(2-methoxyphenyl)piperazine to explore specific biological targets. nih.govresearchgate.net These derivatizations are key to developing ligands with high affinity and selectivity for various receptors. nih.gov
Researchers have synthesized extensive libraries of derivatives by introducing moieties such as:
Aryl and Heteroaryl Amides: Terminal heteroaryl or cycloalkyl amide fragments have been attached via multi-step sequences to produce potent 5-HT1A receptor ligands. nih.gov
Ether-Linked Side Chains: Complex side chains, for example, a (2-chloro-6-methylphenoxy)ethoxyethyl group, have been introduced to create compounds with significant antidepressant-like activity. nih.gov
Imidazolyl Groups: A (2,4,5-triphenyl-1H-imidazol-1-yl)ethyl substituent can be attached, demonstrating the ability to link the piperazine core to other heterocyclic systems. tandfonline.com
Urea (B33335) and Carbamate Linkages: Reaction with phenyl-carbamates can be used to form new C-N bonds, linking the piperazine to other aryl structures through a carbamate-like linkage. google.com
Isocyanate Adducts: For analytical applications, 1-(2-methoxyphenyl)piperazine is used as a derivatizing agent to trap airborne diisocyanates, forming stable urea derivatives that can be quantified.
This strategic derivatization allows for the fine-tuning of a molecule's properties, leading to the identification of compounds with optimized activity profiles, such as the development of the antihypertensive drug Urapidil. chemicalpapers.com
Incorporation into Macrocyclic Systems for Receptor Targeting
The 1-(2-methoxyphenyl)piperazine moiety is a critical pharmacophore for achieving high affinity and selectivity for various receptors, particularly the serotonin (B10506) 5-HT1A receptor. Its incorporation into macrocyclic structures represents an advanced strategy to enhance binding affinity, improve selectivity, and fine-tune pharmacokinetic properties. The synthesis of these complex architectures involves multi-step sequences designed to link the piperazine nitrogen to a macrocyclic framework.
One notable approach involves appending a macrocycle to the N4 position of the 1-(2-methoxyphenyl)piperazine core. For instance, a macrocyclic chelator, such as a derivative of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), can be conjugated to the piperazine structure. This is exemplified by the synthesis of a precursor molecule which is then radiolabeled, for example with Gallium-68, for use in neuroimaging studies like Positron Emission Tomography (PET). rsc.org The synthesis typically begins by creating a linker arm on the piperazine, which is then coupled to the macrocyclic component. rsc.org
| Macrocyclic System Component | Linkage Strategy | Target Receptor | Application | Reference |
| NOTA-derived chelator | Covalent linkage via a spacer to the N4-piperazine nitrogen | 5-HT1A Neuroreceptor | PET Imaging | rsc.org |
| Various macrocycles | Appended to the piperazine core | 5-HT1A Receptor | Neuroreceptor Imaging | acs.org |
Reaction Profiles and Chemical Reactivity of 1-(2-Methoxyphenyl)piperazine Derivatives
The chemical reactivity of 1-(2-methoxyphenyl)piperazine and its derivatives, including the title compound 1-(2-methoxy-phenyl)-piperazin-2-one, is governed by the interplay of its constituent functional groups: the aryl ether, the aniline-like nitrogen (N1), the aliphatic amine nitrogen (N4), and in the case of the piperazin-2-one (B30754), the cyclic amide (lactam).
Oxidative Transformations and Resulting Chemical Species
Derivatives of 1-(2-methoxyphenyl)piperazine are susceptible to oxidative transformations, which are a key aspect of their metabolism and can be exploited in synthetic chemistry. The primary sites for oxidation are the aromatic ring and the piperazine nitrogen atoms.
Metabolically, arylpiperazine derivatives undergo extensive biotransformation, primarily through cytochrome P450 (CYP) enzymes. nih.gov The most common oxidative reaction is aromatic hydroxylation, a process mediated by enzymes like CYP2D6. nih.gov This introduces a hydroxyl group onto the methoxyphenyl ring, typically at positions para to the activating methoxy (B1213986) and piperazine substituents. The resulting phenolic metabolites are often conjugated before excretion. nih.gov Another potential oxidative pathway is the N-dealkylation at the N4 position, which can yield 1-(2-methoxyphenyl)piperazine from a more complex parent drug. nih.gov
In a synthetic context, oxidation can be used to introduce functionality. For example, the oxidation of the piperazine ring itself can occur. While direct oxidation of 1-(2-methoxyphenyl)piperazin-2-one is not extensively detailed, analogous structures like 1-(arylazo)piperidines can be oxidized with reagents like potassium permanganate (B83412) to yield the corresponding lactam, 1-(arylazo)piperidin-2-one, by targeting the α-carbon to the nitrogen. rsc.org Excessive production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) can lead to oxidative stress and cellular damage, a process that piperazine-2,5-dione derivatives have been designed to counteract. nih.gov
| Oxidation Type | Reagent/System | Product(s) | Significance | Reference |
| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2D6) | Hydroxylated arylpiperazines | In vivo metabolism | nih.gov |
| α-Carbon Oxidation | Potassium Permanganate (on related structures) | Piperidin-2-one derivatives | Synthetic functionalization | rsc.org |
| Oxidative Stress Induction | Hydrogen Peroxide (H₂O₂) | Various oxidized species | Cellular damage model | nih.gov |
Reductive Conversions and Product Characterization
The amide functionality within the 1-(2-methoxyphenyl)-piperazin-2-one ring is a key site for reductive transformations. The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (CH₂), converting the piperazin-2-one into the corresponding piperazine.
This reduction is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). acs.org The reaction involves the nucleophilic addition of a hydride ion to the amide carbonyl, followed by the elimination of the oxygen atom to yield the fully reduced piperazine ring. This transformation is a standard method for converting amides to amines. acs.org
The characterization of the resulting 1-(2-methoxyphenyl)piperazine product is confirmed through standard analytical techniques. For example, in the synthesis of related compounds, the reduction of an intermediate containing a piperazinone-like structure with LiAlH₄ in tetrahydrofuran (B95107) (THF) yields the desired piperazine derivative. acs.org The progress of such reactions can be monitored by thin-layer chromatography (TLC), and the final products are characterized by spectroscopic methods to confirm the disappearance of the amide carbonyl and the appearance of signals corresponding to the fully reduced piperazine ring. More advanced reductive functionalizations of amides, while challenging, have emerged as powerful strategies in organic synthesis. nih.gov
| Starting Material | Reducing Agent | Solvent | Product | Reference |
| Bicyclohydantoin−arylpiperazines (amide-containing) | LiAlH₄ | THF | Bicyclic-arylpiperazines | acs.org |
| General Tertiary Amides | Ir/Cu/N-PINAP catalyst system | Toluene/THF | Chiral Amines | nih.gov |
Nucleophilic Substitution Potentials and Regioselectivity
The 1-(2-methoxyphenyl)piperazine scaffold can participate in nucleophilic substitution reactions in two main ways: substitution on the aromatic ring (SNAr) and substitution at the N4 nitrogen of the piperazine ring.
Nucleophilic aromatic substitution (SNAr) on the methoxyphenyl ring is challenging due to the electron-donating nature of both the methoxy group and the piperazine nitrogen, which deactivate the ring towards nucleophilic attack. libretexts.org For SNAr to occur, the aromatic ring typically requires strong electron-withdrawing groups (like -NO₂) to be present. libretexts.org The regioselectivity of such reactions is governed by the positions of these activating groups, with nucleophilic attack favored at positions ortho and para to them. researchgate.netstackexchange.com In the absence of such activators, harsh conditions or alternative mechanisms like the benzyne (B1209423) mechanism might be required. stackexchange.com
A more common reaction is nucleophilic substitution at the N4 position of the piperazine ring. This secondary amine nitrogen is a potent nucleophile and readily reacts with electrophiles such as alkyl halides, acyl chlorides, and activated esters. chemicalpapers.com For instance, 1-(2-methoxyphenyl)piperazine reacts with ω-chloroalkanoyl chlorides to form N-acylated intermediates, which can then be used in further synthetic steps. acs.org This reactivity is fundamental to the synthesis of a vast number of pharmacologically active long-chain arylpiperazines. acs.orgnih.gov
| Reaction Type | Substrate | Nucleophile/Electrophile | Key Factors | Reference |
| Nucleophilic Substitution at N4 | 1-(2-Methoxyphenyl)piperazine | Alkyl Halides, Acyl Chlorides | Nucleophilicity of N4 amine | acs.orgchemicalpapers.com |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide | Amines, Alkoxides | Presence of electron-withdrawing groups | libretexts.orgresearchgate.net |
| Nucleophilic Substitution on attached heterocycle | Derivative with a leaving group | Amine nucleophile | Reaction conditions (heat) | nih.gov |
Aza-Michael Addition Reactivity and Synthetic Utility
The N4 nitrogen of 1-(2-methoxyphenyl)piperazine and its derivatives acts as a competent nucleophile in aza-Michael (or conjugate) addition reactions. This reaction involves the 1,4-addition of the amine to an electron-deficient alkene, such as an α,β-unsaturated ketone or ester.
This synthetic strategy is highly valuable for carbon-nitrogen bond formation and the elaboration of the piperazine scaffold. For example, 1-(2-methoxyphenyl)piperazine is used to functionalize pyrazolylvinyl ketones through an aza-Michael addition, demonstrating its utility in creating complex heterocyclic systems. The reaction is a key step in building more complex molecules from simpler precursors.
The aza-Michael addition is a powerful tool in modern organic synthesis due to its high efficiency and atom economy. researchgate.netntu.edu.sg It can be catalyzed by bases or even proceed under solvent-free conditions. researchgate.net The utility of this reaction extends to the synthesis of various biologically active compounds and has been applied in the modification of drug molecules and the creation of functional polymers. researchgate.netrsc.org The intramolecular version of this reaction is also a key strategy for synthesizing piperidine (B6355638) and pyrrolidine (B122466) ring systems. ntu.edu.sgresearchgate.net
| Michael Acceptor | Catalyst/Conditions | Product Type | Synthetic Utility | Reference |
| Pyrazolylvinyl ketones | Not specified | Functionalized piperazine | Synthesis of complex heterocycles | |
| Electron-deficient alkenes | t-BuOK / Solvent-free | Aza-Michael adducts | High-yield synthesis with poor nucleophiles | researchgate.net |
| Acrylonitrile | Microwave irradiation | n-alkyliminopropionitrile | Synthesis of potential antibacterial agents | researchgate.net |
| Acrylate | Catalyst-free | Modified polymers | Polymer functionalization | rsc.org |
Elucidation of Structure Activity Relationships Sar in 1 2 Methoxyphenyl Piperazine Derivatives
Influence of the 2-Methoxyphenyl Substituent on Lipophilicity and Receptor Binding Capabilities
The electronic properties of the 2-methoxyphenyl substituent also directly impact receptor binding. Electron-donating or electron-withdrawing groups on the aromatic ring can influence the binding affinity and selectivity for various receptors. researchgate.net For instance, the introduction of fluorine substituents in arylpiperazine derivatives has been shown to enhance their affinity and selectivity for dopamine (B1211576) receptors. researchgate.net The substitution pattern on the phenyl ring is a critical determinant of the pharmacological profile of these compounds.
| Substituent Modification | Effect on Lipophilicity | Impact on Receptor Binding |
| Introduction of a 2-methoxy group | Modulates overall lipophilicity | Influences binding affinity and selectivity |
| Addition of electron-donating groups | Can increase lipophilicity | May enhance receptor binding affinity |
| Addition of electron-withdrawing groups | Can decrease lipophilicity | May alter receptor selectivity |
| Fluorine substitution | Generally increases lipophilicity | Can enhance affinity for dopamine receptors researchgate.net |
Stereochemical and Electronic Effects of Piperazine (B1678402) Ring Modifications on Biological Interactions
Modifications to the piperazine ring, including its stereochemistry and the electronic nature of its substituents, have a profound impact on biological interactions. researchgate.net The piperazine ring can adopt various conformations, and its flexibility can influence how a ligand binds to its target receptor. researchgate.net
Stereochemical variations in the piperazine ring can lead to stereoselective effects on biological activity, with different enantiomers exhibiting distinct pharmacological profiles. researchgate.netmuseonaturalistico.it The size and shape of substituents attached to the piperazine ring can also impact receptor binding specificity and affinity. researchgate.net For example, bulky substituents may hinder binding to the active site of a receptor, whereas smaller substituents might enhance binding interactions. researchgate.net
The electronic effects of substituents on the piperazine nitrogen atoms can modulate the pharmacokinetic properties of the derivatives. researchgate.net Modification of the piperazine nitrogen atoms with alkyl, aryl, or heterocyclic groups can alter properties such as metabolic stability. researchgate.net These modifications can also influence the compound's interaction with neurotransmitter receptors and modulate neuronal signaling pathways. researchgate.net
| Modification | Stereochemical Effect | Electronic Effect | Biological Impact |
| Chiral centers on piperazine ring | Different enantiomers can have distinct 3D arrangements | - | Stereoselective receptor binding and pharmacological activity researchgate.netmuseonaturalistico.it |
| Bulky substituents on piperazine ring | Steric hindrance | May alter electron density | Can decrease receptor binding affinity researchgate.net |
| Small substituents on piperazine ring | Less steric hindrance | May alter electron density | Can enhance receptor binding interactions researchgate.net |
| Alkyl/aryl groups on piperazine nitrogen | Can influence ring conformation | Alters basicity and electron distribution | Modulates pharmacokinetic properties and receptor interactions researchgate.netresearchgate.net |
Conformational Dynamics and Their Role in Ligand-Target Recognition
The conformational dynamics of 1-(2-methoxyphenyl)piperazine (B120316) derivatives are a critical aspect of their interaction with biological targets. The flexibility of the piperazine ring and the rotational freedom of the bond connecting it to the 2-methoxyphenyl group allow the molecule to adopt various conformations. researchgate.net This conformational flexibility is crucial for the ligand to adapt to the specific geometry of the receptor's binding site, a process known as induced fit.
Molecular dynamics simulations can be employed to study the conformational landscape of these derivatives and to understand how they interact with their target proteins. lu.se These studies can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov The ability of a ligand to adopt a low-energy conformation that is complementary to the binding site is a key determinant of its binding affinity and, consequently, its biological activity.
Computational Chemistry and Molecular Modeling for SAR Prediction and Validation
Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of 1-(2-methoxyphenyl)piperazine derivatives and for the rational design of new, more potent, and selective ligands. acs.orgrsc.org
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. nih.govresearchgate.net A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or the structure of the receptor's binding site (structure-based). nih.gov
For 1-(2-methoxyphenyl)piperazine derivatives, pharmacophore models can help to define the key features required for activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov These models can then be used as 3D queries to screen virtual libraries of compounds to identify new potential ligands. nih.gov A predictive pharmacophore model for CCR5 antagonists, which included piperazine-based compounds, consisted of two hydrogen bond acceptors and three hydrophobic features. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used to understand the binding mode of 1-(2-methoxyphenyl)piperazine derivatives and to predict their binding affinity. nih.govijpsdronline.com
Docking studies can reveal the specific amino acid residues in the receptor's active site that interact with the ligand. nih.gov For example, docking analysis of 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine with the dopamine D2 receptor suggested a stable interaction involving a salt bridge with Asp114. nih.gov These simulations provide valuable insights into the SAR, helping to explain why certain structural modifications lead to increased or decreased activity. nih.gov
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular descriptors that help in understanding the reactivity and selectivity of 1-(2-methoxyphenyl)piperazine derivatives. tandfonline.comnortheastern.edu These descriptors include electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's ability to donate or accept electrons. mdpi.com
Other quantum chemical descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity index can also be calculated. researchgate.net These parameters can be correlated with the biological activity of the compounds through Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.com For instance, the reactivity profile of new phosphorylated derivatives of 1-(2-methoxyphenyl) piperazine was characterized using the theoretical framework of the Local Electronic Temperature of Atoms in Molecules (LT-AIMs) to identify the most reactive sites. tandfonline.comnortheastern.edu
| Computational Method | Application in SAR | Key Insights |
| Pharmacophore Modeling | Identifying essential 3D features for receptor binding | Defines key interactions (H-bonds, hydrophobic regions) for virtual screening nih.govnih.gov |
| Molecular Docking | Predicting ligand binding orientation and affinity | Reveals specific ligand-receptor interactions and explains SAR nih.govnih.gov |
| Quantum Chemistry (DFT) | Calculating molecular descriptors for reactivity | Correlates electronic properties with biological activity through QSAR tandfonline.comnortheastern.edumdpi.com |
Pharmacological Modulations and Biological Target Engagements of 1 2 Methoxyphenyl Piperazine Derivatives
Neurotransmitter Receptor System Interactions
The 1-(2-methoxyphenyl)piperazine (B120316) scaffold is a cornerstone for a significant class of 5-HT1A receptor ligands, particularly antagonists. capes.gov.br The presence of this fragment is a common feature in many postsynaptic 5-HT1A receptor antagonists. capes.gov.br Research has focused on modifying derivatives to enhance affinity and selectivity.
A notable example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), is a high-affinity 5-HT1A ligand with a binding affinity (Ki) of 0.6 nM. nih.gov However, it also binds with high affinity to α1-adrenergic receptors. nih.gov To improve selectivity, SAR studies have shown that replacing the terminal phthalimide (B116566) moiety with bulky alkyl amides can be beneficial. nih.gov For instance, substituting the phthalimide with an adamantanecarboxamido group resulted in 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, which retained high 5-HT1A affinity (Ki = 0.4 nM) and exhibited a 160-fold selectivity over α1-adrenergic sites. nih.gov
The length of the alkyl chain connecting the piperazine (B1678402) ring to a terminal fragment is a critical determinant of 5-HT1A affinity. nih.gov Studies involving 1,2,3,4-tetrahydro-beta-carbolines linked to the 1-(o-methoxyphenyl)piperazine core showed that a four-carbon (but-1,4-ylene) spacer resulted in high 5-HT1A receptor affinity (Ki = 30-110 nM), whereas a two-carbon chain led to low affinity. nih.gov Similarly, in another series, a four-carbon chain was found to be optimal when the terminal fragment is a heteroaryl group. nih.gov
Further modifications, such as linking the 1-(2-methoxyphenyl)piperazine moiety to bulky, lipophilic cage-like structures like adamantanamine, have produced highly potent 5-HT1A ligands. semanticscholar.orgmdpi.com N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine, for example, demonstrated a very high affinity for the 5-HT1A receptor with a Ki value of 1.2 nM. semanticscholar.orgmdpi.com Increasing the lipophilicity of terminal cycloalkyl groups through annelation or saturation has also been shown to increase affinity for 5-HT1A sites, with some norbornane (B1196662) and bicyclo[3.3.0]octane derivatives displaying Ki values in the range of 0.12–0.63 nM. nih.gov The position of the methoxy (B1213986) group on the phenyl ring is also crucial; shifting it from the meta to the ortho position can lead to a significant increase in 5-HT1A receptor affinity. mdpi.com
| Compound Name | 5-HT1A Affinity (Ki, nM) | Reference |
|---|---|---|
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 0.6 | nih.gov |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 | nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | semanticscholar.orgmdpi.com |
| Derivatives with cis-bicyclo[3.3.0]octane, norbornane, or norbornene groups | 0.12 - 0.63 | nih.gov |
| 9-[4-[4-(o-methoxyphenyl)piperazinyl]butyl]-1,2,3,4-tetrahydro-β-carboline derivatives | 30 - 110 | nih.gov |
While derivatives of 1-(2-methoxyphenyl)piperazine are well-known for their potent 5-HT1A activity, their interaction with the 5-HT2A receptor is more varied and often less potent. Many compounds designed for high 5-HT1A affinity show significantly lower affinity for the 5-HT2A receptor, indicating a degree of selectivity. nih.gov For example, a series of 1,2,3,4-tetrahydro-beta-carboline derivatives with high 5-HT1A affinity did not bind distinctly to 5-HT2A receptors, with the exception of one compound, 2-acryloyl-9-[4-[4-(o-methoxyphenyl)piperazinyl]butyl]-1,2,3,4-tetrahydro-β-carboline (5c), which had a Ki of 44 nM for the 5-HT2A receptor and demonstrated antagonistic activity. nih.gov
In other series, however, significant 5-HT2A affinity has been achieved. The introduction of a coumarin (B35378) moiety linked to the 1-(2-methoxyphenyl)piperazine core has yielded compounds with high affinity for the 5-HT2A receptor. mdpi.com For instance, 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one displayed a potent 5-HT2A affinity with a Ki value of 18 nM. mdpi.com Similarly, certain indazole-carboxamide derivatives incorporating the 1-(2-methoxyphenyl)piperazine scaffold have also been evaluated for their binding to 5-HT2A receptors, demonstrating that structural modifications can tune the affinity for this receptor subtype. nih.gov
| Compound Name | 5-HT2A Affinity (Ki, nM) | Reference |
|---|---|---|
| 2-Acryloyl-9-[4-[4-(o-methoxyphenyl)piperazinyl]butyl]-1,2,3,4-tetrahydro-β-carboline (5c) | 44 | nih.gov |
| 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one (13) | 18 | mdpi.com |
| 8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (12) | 67 | mdpi.com |
| 6-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (2) | 83 | mdpi.com |
The 1-(2-methoxyphenyl)piperazine structure is a key element in the development of ligands for the D2 dopamine (B1211576) receptor. nih.govnih.gov The substitution pattern on the phenylpiperazine ring has been shown to influence the functional activity and bias at the D2 receptor. nih.gov Specifically, the presence of a substituent at the ortho position of the phenyl ring, such as the 2-methoxy group, is considered a favorable modification for achieving D2 receptor binding. nih.gov
| Compound Name | D2 Affinity (Ki, nM) | Reference |
|---|---|---|
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (Compound 38) | 76.4 | acs.orgresearchgate.net |
| [4-(4-Carboxamidobutyl)]-1-(2-methoxyphenyl)piperazine (Compound 7) | - (Described as ~10-fold higher affinity than unsubstituted analog) | acs.org |
The dopamine D3 receptor has become a primary target for the development of therapeutics, and the 1-(2-methoxyphenyl)piperazine scaffold has been extensively used to design potent and selective D3 antagonists. acs.orgnih.govacs.org The high homology between D2 and D3 receptors presents a challenge, making selectivity a key goal in drug design. nih.gov
Structure-activity relationship studies have demonstrated that modifications to the 1-(2-methoxyphenyl)piperazine core can lead to significant improvements in D3 affinity and selectivity. acs.orgnih.govacs.org An extended and more linear conformation in the aliphatic spacer connecting the piperazine to a terminal aryl moiety is considered crucial for D3 receptor selectivity. acs.orgresearchgate.net This approach has led to the discovery of some of the most D3-selective compounds reported, with Ki values for the D3 receptor in the nanomolar range and selectivity of approximately 400-fold over the D2 receptor. nih.govacs.org
A prominent example is compound 38, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, which displays a high affinity for the human D3 receptor (Ki = 0.5 nM) and a D2/D3 selectivity ratio of 153. acs.orgresearchgate.net In another study, replacing an unsubstituted phenylpiperazine with a 2-methoxyphenylpiperazine resulted in a 3-fold enhancement in D3 receptor affinity. acs.org These findings highlight the importance of the 2-methoxyphenylpiperazine moiety as a privileged structure in the design of high-affinity D3 receptor antagonists with a favorable selectivity profile over the D2 receptor subtype. nih.govacs.org
| Compound Name | D3 Affinity (Ki, nM) | D2/D3 Selectivity Ratio | Reference |
|---|---|---|---|
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (Compound 38) | 0.5 | 153 | acs.orgresearchgate.net |
| Unspecified 2-OCH3-phenyl piperazine derivatives | ~1 | ~400 | nih.govacs.org |
| [4-(4-Carboxamidobutyl)]-1-(2-methoxyphenyl)piperazine (Compound 7) | - (Described as ~3-fold higher affinity than unsubstituted analog) | - (Described as reduced vs unsubstituted analog) | acs.org |
Adrenergic Receptor (AR) Binding Profiles
The 1-(o-methoxyphenyl)piperazine moiety has been identified as a critical structural feature for conferring affinity towards α-adrenergic receptors. medchemexpress.com A series of 1,4-substituted piperazine derivatives incorporating this moiety were synthesized and evaluated for their affinity at α1- and α2-adrenoceptors through radioligand binding assays. medchemexpress.com
Notably, 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives demonstrated high affinity for α1-adrenoceptors, with Ki values in the low nanomolar range. medchemexpress.com For instance, compound 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride showed the highest affinity for the α1-adrenoceptor with a Ki value of 2.1 nM. medchemexpress.com Similarly, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride exhibited a potent Ki value of 2.4 nM and displayed a 142-fold greater selectivity for α1- over α2-adrenoceptors. medchemexpress.com The antagonistic properties of these compounds were confirmed through the inhibition of phenylephrine-induced contractions in isolated rat aorta, with the results aligning with the binding affinities. medchemexpress.com
Conversely, research has also focused on designing 1-(2-methoxyphenyl)piperazine derivatives that possess high affinity for other targets, such as the 5-HT1A receptor, while minimizing α1-adrenergic activity to reduce potential side effects. nih.govgoogle.com Certain derivatives containing a terminal cycloalkyl amide fragment were found to bind strongly to 5-HT1A receptors while being essentially devoid of antagonist activity at α1-adrenergic receptors. nih.govgoogle.com This demonstrates that modifications to the substituent at the N-4 position of the piperazine ring can significantly modulate the affinity and selectivity profile, allowing for the fine-tuning of biological activity. medchemexpress.com
Table 1: α1-Adrenoceptor Affinity of 1-(Phenoxyalkyl)-4-(2-methoxyphenyl)piperazine Derivatives Data sourced from radioligand binding assays on rat cerebral cortex using [3H]prazosin. medchemexpress.com
| Compound Name | Ki (nM) for α1-adrenoceptor |
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 2.1 |
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 2.4 |
| 1-[3-(2-Chlorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 3.6 |
| 1-[3-(2-Methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 13.1 |
Metabotropic Glutamate (B1630785) Receptor (mGluR) Interactions
Derivatives of 1-(2-methoxyphenyl)piperazine have been assessed for their potential to interact with metabotropic glutamate receptors, specifically the mGluR1 subtype, which is implicated in various neuropsychiatric disorders. tandfonline.com One such study focused on the synthesis and evaluation of N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine as a prospective ligand for positron emission tomography (PET) imaging of mGluR1. tandfonline.com
Following radiolabelling with carbon-11, the compound was evaluated for its binding specificity and suitability for mapping mGluR1. tandfonline.com Biodistribution and PET studies revealed that the tracer had high uptake in the brain, with a distribution pattern that correlated directly with the known density of mGluR1 receptors. tandfonline.com The highest uptake was observed in the cerebellum, followed by the thalamus and striatum, all of which are regions known to be rich in mGluR1. tandfonline.com In vitro autoradiography further confirmed the high uptake of the radioligand in these specific regions. tandfonline.com These findings underscore the utility of the 1-(2-methoxyphenyl)piperazine scaffold in developing selective ligands for the study of mGluR1 receptors. tandfonline.com
Table 2: Brain Region Uptake of [¹¹C]N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine Data represents Standardized Uptake Value (SUV). tandfonline.com
| Brain Region | SUV |
| Cerebellum | 4.7 ± 0.2 |
| Thalamus | 3.5 ± 0.1 |
| Striatum | 3.0 ± 0.1 |
Enzymatic Inhibition Profiles
Carbonic Anhydrase (CA) Isoenzyme Inhibition
The 1-(2-methoxyphenyl)piperazine scaffold has been incorporated into molecules designed as carbonic anhydrase (CA) inhibitors. nih.govtandfonline.com Research by Tugrak and co-workers involved the synthesis of a series of chalcone-piperazine derivatives, where the amine component was varied to include 1-(2-methoxyphenyl)piperazine. nih.govtandfonline.com These compounds were evaluated for their inhibitory activity against human (h) CA isoenzymes hCA I and hCA II. nih.govtandfonline.com The synthesized derivatives demonstrated a notable inhibition profile, with Ki values ranging from 29.6 to 58.4 nM for hCA I and 38.1 to 69.7 nM for hCA II. nih.govtandfonline.com
While the sulfonamide group is a classic pharmacophore for CA inhibition, these findings indicate that other structural motifs, such as those containing the piperazine core, can also confer significant inhibitory activity. researchgate.netresearchgate.net The broader class of piperazine derivatives has been investigated for CA inhibition, with some patents disclosing their potential in this area. google.com
Table 3: Inhibitory Activity of Chalcone-Piperazine Derivatives Against hCA Isoenzymes Data based on derivatives including a 1-(2-methoxyphenyl)piperazine moiety. nih.govtandfonline.com
| Isoenzyme | Ki Value Range (nM) |
| hCA I | 29.6 - 58.4 |
| hCA II | 38.1 - 69.7 |
Acetylcholinesterase (AChE) Inhibitory Activity
The piperazine scaffold is recognized as a privileged structure in the development of agents targeting central nervous system disorders, including those designed as acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease. nih.gov Various studies have explored piperazine derivatives for their AChE inhibitory potential. For example, certain coumarin-piperazine derivatives have been identified as potent AChE inhibitors. Additionally, N-methyl-piperazine chalcones have been evaluated as dual inhibitors of monoamine oxidase-B (MAO-B) and AChE.
However, within the reviewed scientific literature, there is a lack of extensive, specific data focusing on the AChE inhibitory activity of derivatives directly substituted with the 1-(2-methoxyphenyl)piperazine moiety. While 1-(2-Methoxyphenyl)piperazine hydrochloride is known as a key intermediate in the synthesis of various pharmaceutically active agents, its direct application or modification for AChE inhibition is not prominently documented. medchemexpress.com The existing research on AChE inhibitors tends to focus on other classes of piperazine and piperidine (B6355638) derivatives, suggesting that the potential of the 1-(2-methoxyphenyl)piperazine scaffold in this specific context remains an area for further investigation.
Oxidoreductase Enzyme Modulation
Derivatives of piperazine have been identified as potent modulators of oxidoreductase enzymes, particularly mitochondrial complex I (NADH:ubiquinone oxidoreductase). This enzyme is a crucial component of the electron transport chain, and its inhibition can have significant physiological effects.
In a notable study, a series of piperazine derivatives were synthesized to mimic the structure of Δlac-acetogenins, which are known inhibitors of bovine heart mitochondrial complex I. nih.gov These synthetic piperazine compounds demonstrated potent inhibition of the enzyme at nanomolar concentrations. nih.gov The research highlighted that the inhibitory activity was dependent on the hydrophobicity of the side chains attached to the piperazine ring. nih.gov For instance, phenyl derivatives with varying chain lengths were prepared, with some retaining a high level of inhibitory activity. nih.gov
Interestingly, the mechanism of action for these piperazine derivatives appeared to differ from that of traditional complex I inhibitors. nih.gov Photoaffinity labeling studies using a photoreactive piperazine derivative, [125I]AFP, revealed that it binds to the 49 kDa subunit and another unidentified subunit of the complex, rather than the ND1 subunit targeted by some other inhibitors. nih.gov This suggests a unique binding mode and a novel mechanism for the modulation of oxidoreductase activity by this class of compounds. nih.gov
Broad-Spectrum Biological Investigations (Mechanism-Agnostic Pre-characterization)
Beyond their specific enzyme targets, 1-(2-Methoxyphenyl)piperazine and its related structures have been investigated for a wide array of biological activities. These preliminary characterizations, often conducted without a preconceived mechanism of action, have unveiled promising potential in several key therapeutic areas.
In Vitro Anticancer Activity Against Diverse Cell Lines
The piperazine scaffold is a recurring motif in the design of new anticancer agents. arabjchem.org Derivatives of 1-(2-methoxyphenyl)piperazine have been incorporated into various molecular frameworks to enhance their antiproliferative effects against a range of cancer cell lines.
One area of research involves the synthesis of chalcone-Mannich base derivatives incorporating a 1-(2-methoxyphenyl)piperazine moiety. arabjchem.org These compounds have demonstrated notable cytotoxicity against cancer cells. arabjchem.org Similarly, novel vindoline-piperazine conjugates have been developed, with some showing significant antiproliferative effects across the NCI60 panel of human tumor cell lines. researchgate.net For example, a conjugate containing 1-bis(4-fluorophenyl)methyl piperazine was particularly effective against the HOP-92 non-small cell lung cancer cell line. researchgate.net Another derivative showed high efficacy against the MDA-MB-468 breast cancer cell line. researchgate.net
Furthermore, hybrids of bergenin, a natural product, with piperazine have been synthesized and evaluated for their anticancer properties. nih.gov These compounds exhibited significant cytotoxic activity against various cancer cells while showing milder effects on normal cells. nih.gov The mechanism of action for some of these derivatives was found to involve the regulation of BAX and BcL-2 expression, key proteins in the apoptotic pathway. nih.gov
Table 1: Anticancer Activity of Selected Piperazine Derivatives
| Compound Type | Target Cell Line | Activity Metric | Result | Citation |
|---|---|---|---|---|
| Chalcone-Mannich base with 1-(2-methoxyphenyl)piperazine | Various cancer cells | Cytotoxicity | Good inhibition profile | arabjchem.org |
| Vindoline-piperazine conjugate (with 1-bis(4-fluorophenyl)methyl piperazine) | HOP-92 (Non-small cell lung cancer) | GI50 | 1.35 µM | researchgate.net |
| Vindoline-piperazine conjugate (with [4-(trifluoromethyl)benzyl]piperazine) | MDA-MB-468 (Breast cancer) | GI50 | 1.00 µM | researchgate.net |
| Bergenin-piperazine hybrid (5a) | HeLa (Cervical cancer), A-549 (Lung cancer) | IC50 | 1.33 µM, 1.86 µM | arabjchem.org |
| Berberine-piperazine derivative (47a) | HeLa (Cervical cancer) | IC50 | 7.327 ± 0.08 µM | arabjchem.org |
Antimicrobial Properties (Antibacterial, Antifungal)
The versatility of the piperazine ring extends to the development of antimicrobial agents. arabjchem.orgnih.gov Derivatives have shown promise against both bacterial and fungal pathogens, including drug-resistant strains. nih.govnih.govnih.gov
Research into trimethoxybenzene piperazine derivatives has revealed significant antibacterial and antifungal activity. nih.gov The introduction of bulky groups to the piperazine structure is thought to enhance lipophilicity, leading to better penetration into microbial cells. nih.gov In other studies, novel Mannich bases synthesized from 1,2,4-triazole-3-thione and various piperazine derivatives have demonstrated significant activity against Gram-positive bacteria, such as Staphylococcus and Bacillus species, as well as some Gram-negative bacteria. nih.gov These compounds also showed high fungistatic activity against Candida species, particularly C. parapsilosis. nih.gov The structural modifications of the piperazine ring are crucial for their potency and spectrum of activity. nih.gov
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound Class | Target Organism | Activity | Key Findings | Citation |
|---|---|---|---|---|
| Trimethoxybenzene piperazine derivatives | Bacteria and Fungi | Antibacterial, Antifungal | Significant activity observed. | nih.gov |
| Piperazine-triazole Mannich bases (PG7) | C. parapsilosis | Antifungal (Fungistatic) | MIC of 0.49 µg/mL. | nih.gov |
| Piperazine-triazole Mannich bases (PG8) | C. parapsilosis | Antifungal (Fungistatic) | MIC of 0.98 µg/mL. | nih.gov |
| Piperazine-triazole Mannich bases | Gram-positive bacteria | Antibacterial | Significant activity against staphylococci. | nih.gov |
Antioxidant Capacity and Oxidative Stress Mitigation
Certain piperazine derivatives have been designed and evaluated for their ability to combat oxidative stress. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases.
A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and tested for their antioxidative properties. researchgate.net These compounds were effective in protecting SH-SY5Y cells from oxidative damage induced by hydrogen peroxide (H2O2). researchgate.net Mechanistic studies revealed that the most potent of these compounds mitigated ROS production and stabilized the mitochondrial membrane potential, thereby inhibiting cell apoptosis. researchgate.net The protective effects were suggested to be mediated through an IL-6/Nrf2 positive-feedback loop, highlighting a potential pathway for therapeutic intervention in diseases caused by oxidative stress. researchgate.net
Anti-inflammatory Response Modulation
The piperazine scaffold is a key component in compounds exhibiting anti-inflammatory properties. dntb.gov.ua These derivatives have been shown to modulate various aspects of the inflammatory response.
One study investigated a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, and found it to have significant anti-inflammatory and anti-nociceptive effects. nih.gov This compound was able to reduce edema in a carrageenan-induced paw edema model and decrease cell migration in a pleurisy test. nih.gov The anti-inflammatory action was associated with a reduction in polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the pleural exudate. nih.gov These findings underscore the potential of piperazine derivatives to modulate key inflammatory pathways. dntb.gov.uanih.gov
Antiviral Efficacy
The piperazine heterocycle is a privileged structure in antiviral research, with numerous derivatives showing activity against a range of viruses. arabjchem.org While research on the specific antiviral properties of 1-(2-Methoxy-phenyl)-piperazin-2-one is limited, studies on the broader class of 1-aryl-piperazine derivatives have yielded promising results.
A series of novel 1-aryl-4-arylmethylpiperazine derivatives were designed and evaluated as inhibitors of the Zika virus (ZIKV). nih.gov Two compounds from this series were identified as novel ZIKV entry inhibitors with good potential for oral bioavailability. nih.gov Significantly, these active derivatives also demonstrated inhibitory effects on the replication of coronaviruses and influenza A virus at low micromolar concentrations, suggesting a broad-spectrum antiviral potential for this chemical class. nih.gov
Furthermore, the parent compound, piperazine, has been shown to exhibit antiviral activity against the Chikungunya virus (CHIKV) by binding to a conserved hydrophobic pocket in the viral capsid protein. researchgate.net This finding suggests that piperazine and its derivatives can serve as a scaffold for the structure-based design of new anti-alphaviral drugs. researchgate.net Other research has identified piperazine derivatives with activity against HIV-1, Coxsackievirus B2 (CVB-2), and Herpes Simplex Virus-1 (HSV-1).
Preclinical Investigative Methodologies and Outcomes for 1 2 Methoxyphenyl Piperazine Derivatives
In Vitro Pharmacological Assays for Biological Characterization
In vitro methodologies are fundamental to the initial screening and characterization of novel compounds. These assays provide crucial data on receptor interaction, functional activity, and cellular toxicity, guiding the selection of candidates for further development.
Radioligand binding assays are a cornerstone for determining the affinity of a compound for specific receptor targets. uah.es These experiments measure the interaction between a radioactively labeled drug (radioligand) and a receptor, allowing for the calculation of the number of binding sites and their affinity for various test compounds. uah.es Derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have been extensively evaluated for their binding profiles at various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.
Studies have focused on synthesizing derivatives to optimize affinity and selectivity. For instance, a series of 2-(methoxyphenyl)piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment were assessed for their affinity at 5-HT1A receptors. nih.gov It was found that replacing a heteroaryl moiety with a cycloalkyl group enhanced affinity. nih.gov Certain derivatives containing cis-bicyclo[3.3.0]octane, norbornane (B1196662), and norbornene groups demonstrated high affinity for 5-HT1A receptors, with Ki values ranging from 0.12 to 0.63 nM. nih.gov These values were 2- to 10-fold higher than the reference antagonist NAN-190. nih.gov
Further research into N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides identified compounds with high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. acs.org Structural modifications, such as creating more rigid aryl acrylamide (B121943) derivatives, were crucial for achieving subnanomolar D3 receptor affinity. acs.org One standout compound, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (ST 280), displayed a highly promising pharmacological profile with a Ki of 0.5 nM for the human D3 receptor and a 153-fold selectivity over the D2L receptor. acs.org
In another study, derivatives based on indazole and piperazine (B1678402) scaffolds were evaluated at D2, 5-HT1A, and 5-HT2A receptors. nih.gov The introduction of ortho-phenyl electron-donating substituents, such as a methoxy (B1213986) group, was found to be beneficial for activity towards the 5-HT1A receptor. nih.gov
The table below summarizes the binding affinities (Ki) of selected 1-(2-methoxyphenyl)piperazine derivatives for various receptors as determined by radioligand binding assays.
Table 1: Receptor Binding Affinities of Selected 1-(2-Methoxyphenyl)piperazine Derivatives
| Compound Class | Target Receptor | Ki (nM) | Reference |
|---|---|---|---|
| Cycloalkyl Amide Derivatives | 5-HT1A | 0.12 - 0.63 | nih.gov |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD3 | 0.5 | acs.org |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD2L | 76.4 | acs.org |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide | D2 | Data not specified | nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide | 5-HT1A | Data not specified | nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide | 5-HT2A | Data not specified | nih.gov |
Following affinity determination, functional assays are employed to discern whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Adenylyl cyclases (AC) are enzymes that convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a critical second messenger. nih.gov The adenylyl cyclase assay measures this conversion and is a common method to assess the functional activity of compounds that bind to G-protein-coupled receptors (GPCRs), which often modulate AC activity. nih.gov
For example, two 1,2,4-substituted piperazine derivatives, MM5 and MC1, which showed affinity for 5-HT1A receptors in vitro, were tested for their functional effects. nih.gov MM5 was found to act as a 5-HT1A agonist, decreasing extracellular serotonin levels in the rat prefrontal cortex, an effect that was abolished by the 5-HT1A antagonist WAY 100635. nih.gov This indicates that its functional activity is mediated through the 5-HT1A receptor. nih.gov Compound MC1 also appeared to have moderate agonist activity at 5-HT1A and 5-HT2A receptors. nih.gov The study of new antipsychotic candidates based on indazole and piperazine scaffolds also included functional assays to assess the efficacy of the compounds at D2, 5-HT1A, and 5-HT2A receptors, complementing the binding affinity data. nih.gov
Assessing the cytotoxicity of new chemical entities is a critical step in preclinical evaluation. This is often performed using a panel of human cancer cell lines, such as HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma), to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Several studies have evaluated the cytotoxic potential of various piperazine-containing compounds against these cell lines. One study synthesized a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and tested their cytotoxicity. researchgate.net The compounds showed inhibitory effects on MCF-7 and HCT-116 cell lines, among others, with IC50 values in the micromolar range. researchgate.net Another investigation of phenylsulfonylpiperazine derivatives found that the MCF-7 luminal breast cancer cell line was particularly sensitive to certain compounds. mdpi.com Compound 3 in this series, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, was highly cytotoxic against MCF-7 cells with an IC50 value of 4.48 μM. mdpi.com
Similarly, a series of alepterolic acid derivatives incorporating a piperazine moiety were synthesized and evaluated. nih.gov These compounds were found to be more effective against HepG2 cells and less toxic to MCF-7 cells. nih.gov In a different study, novel pyridine (B92270) and pyrazolyl pyridine conjugates demonstrated potent cytotoxicity against both HepG2 and MCF-7 cells, with one compound showing an IC50 of 0.18 μM in HepG2 cells and 0.34 μM in MCF-7 cells. nih.gov Phthalazine-based derivatives have also been developed, with some showing potent cytotoxicity against HCT-116 cells, with IC50 values as low as 0.32 μM. rsc.org
The table below presents a selection of IC50 values for various piperazine derivatives against the specified cell lines.
Table 2: Cytotoxicity (IC50) of Selected Piperazine Derivatives in Cancer Cell Lines
| Cell Line | Compound Class/Name | IC50 (µM) | Reference |
|---|---|---|---|
| HepG2 | Piperazine derivative of 23-hydroxy betulinic acid (B5G9) | Data not specified | nih.gov |
| Alepterolic acid-piperazine derivatives | Effective | nih.gov | |
| Pyrazolyl pyridine conjugate (Compound 9) | 0.18 | nih.gov | |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Tested | researchgate.net | |
| MCF-7 | Phenylsulfonylpiperazine derivative (Compound 3) | 4.48 | mdpi.com |
| Pyrazolyl pyridine conjugate (Compound 9) | 0.34 | nih.gov | |
| Benzimidazole-piperazine conjugate (Compound 9f) | 7.29 | researchgate.net | |
| 4-Acyl-2-substituted piperazine urea (B33335) (Compound 41) | 17.7 | mdpi.com | |
| HCT-116 | 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Tested | researchgate.net |
| Phthalazine-based derivative (Compound 12b) | 0.32 | rsc.orgsemanticscholar.org |
Non-Human In Vivo Pharmacological and Imaging Studies
Following promising in vitro results, lead compounds are advanced to in vivo studies in animal models, such as rodents and non-human primates. These studies are essential for understanding how the compound behaves in a complex biological system, including its ability to reach the target organ, its distribution throughout the body, and its potential as a diagnostic imaging agent.
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. Brain uptake and biodistribution studies are conducted to quantify the concentration of the compound in the brain and other organs over time.
A derivative, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[¹⁸F]fluorobenzamide ([¹⁸F]MPP3F), was evaluated in mice and showed potential as a brain imaging agent. nih.gov Biodistribution analysis revealed a high initial brain uptake of 6.59 ± 0.77% of the injected dose per gram (%ID/g) at 2 minutes post-injection. nih.gov The compound also achieved a favorable brain-to-blood ratio of 3.67 at 15 minutes after injection, indicating good retention in the brain relative to the circulation. nih.gov
Another study focusing on a [¹¹C]-labeled 2-methoxyphenyl piperazine derivative for imaging the mGluR1 receptor also demonstrated successful brain penetration. nih.gov Biodistribution analysis in rodents revealed a high initial brain uptake of 4.18 ± 0.48. nih.gov These studies confirm that the 1-(2-methoxyphenyl)piperazine scaffold can be effectively incorporated into molecules that readily enter the CNS. nih.govnih.gov
The 1-(2-methoxyphenyl)piperazine moiety is a privileged scaffold for developing neuroimaging agents, particularly for Positron Emission Tomography (PET). nih.govnih.gov PET is a powerful molecular imaging technique that allows for the quantitative visualization of biological processes in vivo. frontiersin.org This requires labeling the derivative with a positron-emitting radionuclide, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]).
One study successfully synthesized and radiolabeled N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine with [¹¹C]. nih.gov The resulting PET radioligand showed high uptake in brain regions known to be rich in the target mGluR1 receptor, such as the cerebellum (Standardized Uptake Value, SUV 4.7 ± 0.2) and thalamus (SUV 3.5 ± 0.1). nih.gov The direct correlation between the tracer's activity and the known distribution of the receptor confirmed its suitability for mGluR1 imaging. nih.gov
Similarly, the [¹⁸F]-labeled derivative, [¹⁸F]MPP3F, was developed as a potential brain PET imaging agent. nih.gov It was synthesized with a good radiochemical yield of 18.4 ± 3.1% and high radiochemical purity (>98%). nih.gov The successful synthesis and promising biodistribution data from these studies highlight the utility of 1-(2-methoxyphenyl)piperazine derivatives as platforms for the development of novel PET radiotracers for neurological targets. nih.govnih.gov
Behavioral Phenotyping in Animal Models (e.g., Memory Acquisition and Formation)
The preclinical assessment of 1-(2-Methoxyphenyl)piperazine derivatives often involves behavioral phenotyping in animal models to characterize their effects on cognitive functions, particularly memory acquisition and formation. These studies are crucial for understanding the potential therapeutic utility of these compounds in conditions associated with cognitive deficits. A significant body of research has focused on elucidating the mechanisms through which these derivatives modulate memory processes, often employing rodent models and a variety of behavioral paradigms.
One key derivative, 1-(4-methoxy-2-methylphenyl)piperazine (MMPP), has been the subject of investigations into its impact on memory. nih.gov Studies have utilized the passive avoidance test in mice to evaluate its effects on the acquisition, formation, and consolidation of memory. nih.gov This test is a fear-motivated paradigm where animals learn to avoid an environment in which they have previously received an aversive stimulus.
The research findings indicate that MMPP can enhance the acquisition and formation of memory. nih.gov When administered before the training session (pretraining), MMPP was observed to improve performance in the passive avoidance task, suggesting a positive effect on memory acquisition. nih.gov Similarly, when given after the training session (posttraining), the compound was found to facilitate memory formation. nih.gov However, the studies noted that MMPP did not appear to affect the consolidation of memory when administered before the retention test (pretest). nih.gov
Further investigations into the mechanism of action suggest that the effects of MMPP on memory are mediated through interactions with multiple neurotransmitter systems. nih.gov The memory-enhancing effects of MMPP during the acquisition phase were reportedly inhibited by the administration of scopolamine (B1681570) (a cholinergic antagonist), dizocilpine (B47880) (an NMDA receptor antagonist), and buspirone (B1668070) (a 5-HT1A receptor agonist). nih.gov This suggests the involvement of cholinergic, NMDA-glutamatergic, and serotonergic (specifically 5-HT1A) pathways in the pro-cognitive effects of this piperazine derivative. nih.gov
The following table summarizes the key findings from a representative study on the behavioral phenotyping of a 1-(2-Methoxyphenyl)piperazine derivative in an animal model of memory.
Table 1: Summary of Behavioral Phenotyping of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in Mice
| Behavioral Test | Memory Phase Assessed | Key Findings | Implicated Mechanisms |
|---|---|---|---|
| Passive Avoidance Test | Acquisition | Enhanced performance | Cholinergic, NMDA-glutamatergic, 5-HT1A receptors |
| Passive Avoidance Test | Formation | Improved memory retention | Partial involvement of cholinergic, NMDA-glutamatergic, and 5-HT1A receptors in short-term memory |
| Passive Avoidance Test | Consolidation | No significant effect | - |
In the broader context of Alzheimer's disease research, other novel N,N'-disubstituted piperazine derivatives have also been synthesized and evaluated for their potential to preserve memory. nih.govresearchgate.net These compounds, designed as multi-target agents, have shown promise in preclinical models by not only improving memory impairments but also addressing the underlying amyloid and Tau pathologies characteristic of the disease. nih.govresearchgate.net
The following table lists the chemical compounds mentioned in this article.
Advanced Research and Translational Perspectives on 1 2 Methoxyphenyl Piperazine Derivatives
Applications in Chemical Probe Design for Biological System Elucidation
Chemical probes are essential small-molecule tools for investigating biological pathways and validating protein targets. nih.gov The design of potent and selective probes is critical for accurately linking a specific molecular interaction to a cellular or physiological outcome. The 1-arylpiperazine scaffold, particularly the 1-(2-methoxyphenyl)piperazine (B120316) (MeOPP) moiety, is a well-established pharmacophore for various neurotransmitter receptors, making its derivatives valuable candidates for probe development. ijrrjournal.comnih.gov
For instance, derivatives of 1-(2-methoxyphenyl)piperazine have been synthesized and utilized as molecular probes to map the binding sites of dopamine (B1211576) D2 receptors (D2R). nih.gov These studies leverage the known affinity of the MeOPP headgroup for specific receptor subpockets to explore protein-ligand interactions. nih.gov The introduction of the keto group in the piperazin-2-one (B30754) structure, as seen in 1-(2-Methoxy-phenyl)-piperazin-2-one, offers a novel vector for modification. This site can be used to attach reporter tags, such as fluorescent labels or biotin, or photo-affinity labels to enable covalent cross-linking to the target protein for subsequent identification and characterization.
Furthermore, the piperazine (B1678402) scaffold's inherent flexibility can be constrained by modifications like the introduction of a lactam ring, which can enhance binding affinity and selectivity for the target protein. tandfonline.com This structural alteration is a key strategy in probe design, aiming to create highly specific tools that minimize off-target effects. Therefore, this compound represents a promising, yet underexplored, platform for developing next-generation chemical probes to study the complex biology of G-protein coupled receptors (GPCRs) and other CNS targets.
Development of Analytical Reference Standards and Quality Control Methodologies
The development of robust analytical methods is crucial for the quality control (QC) of active pharmaceutical ingredients (APIs) and for the identification of novel psychoactive substances in forensic science. jocpr.comunodc.org For piperazine derivatives, chromatographic techniques are the methods of choice, providing the necessary resolution and sensitivity for both qualitative and quantitative analysis. ojp.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) with various detectors is a primary technique. For piperazine derivatives that lack a strong chromophore, derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to create a UV-active product, allowing for detection at low levels using standard HPLC-UV instrumentation. jocpr.com Method validation for such an approach would typically involve assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). jocpr.com Alternatively, techniques like Hydrophilic Interaction Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) have been developed for the analysis of piperazine, offering robust performance without the need for derivatization. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the identification of piperazine derivatives in seized materials. unodc.orgresearchgate.net The mass spectra of these compounds are often characteristic, allowing for specific identification based on fragmentation patterns. researchgate.net For 1-(2-methoxyphenyl)piperazine (MeOPP), characteristic ions have been identified that allow for its differentiation from other isomers. researchgate.net
For a compound like this compound to be used in pharmaceutical development, it would first need to be synthesized at high purity to serve as an analytical reference standard. This standard is essential for developing and validating QC methods to quantify the API in drug products and to detect any process-related impurities.
| Analytical Technique | Detector | Application Notes for Piperazine Derivatives | Typical Validation Parameters |
|---|---|---|---|
| HPLC | UV/DAD | Used for quantitative analysis. Derivatization may be needed for compounds with poor UV absorbance. jocpr.comresearchgate.net | Linearity (e.g., 0.125-0.5 µg/ml), LOQ, Precision (<4% RSD), Accuracy. researchgate.net |
| GC | MS | Provides structural information based on characteristic fragmentation patterns for identification. researchgate.net | Specificity, Resolution of isomers. ojp.gov |
| HPLC | ELSD | Suitable for compounds lacking a UV chromophore, used in HILIC mode. researchgate.net | LOD, LOQ, Selectivity, Robustness. researchgate.net |
| HPLC | FLD | Requires derivatization with a fluorescent tag (e.g., dansyl chloride) for high sensitivity. researchgate.net | Linearity (e.g., 20-120 ng/g), LOQ (e.g., 1.80–3.50 µg/kg). researchgate.net |
Strategies for Scaffold Optimization and Enhanced Receptor Selectivity
The piperazine scaffold is a versatile platform for drug design, and its optimization is a key strategy for improving potency and receptor selectivity. tandfonline.comresearchgate.net The 1-arylpiperazine motif, in particular, is a well-known pharmacophore that targets a range of receptors, including serotonin (B10506) (5-HT) and dopamine (D) subtypes. acs.orgmdpi.com A major challenge in developing CNS agents is achieving selectivity for a specific receptor subtype to maximize therapeutic efficacy and minimize side effects.
Key strategies for optimizing the this compound scaffold include:
Modification of the Aryl Group: The 2-methoxyphenyl group is a classic substituent for achieving affinity at 5-HT1A receptors. nih.gov However, replacing this with other groups, such as naphthyl or various benzofused rings, has been shown to modulate affinity and selectivity. nih.govresearchgate.net Computational modeling and 3D-QSAR studies help predict which voluminous substituents at the ortho and meta positions might enhance binding. nih.gov
Introduction of Rigidity: The conversion of the flexible piperazine ring to a more constrained piperazin-2-one or a diketopiperazine structure is a deliberate design choice. nih.gov This rigidity can lock the molecule into a bioactive conformation that is more favorable for binding to a specific receptor, thereby enhancing selectivity. For example, arylpiperazines containing a diketopiperazine moiety have been designed as highly selective 5-HT1A receptor agonists with low affinity for α1-adrenoceptors. nih.govresearchgate.net
Varying the Linker and Terminal Group: In many long-chain arylpiperazine drugs, a flexible alkyl chain connects the piperazine core to a terminal functional group. mdpi.com Optimizing the length of this chain and the nature of the terminal moiety (e.g., imide, amide) is a common strategy to explore different binding pockets and improve the affinity profile. nih.gov Studies on histamine (B1213489) H3 receptor ligands showed that replacing a piperidine (B6355638) core with a piperazine significantly altered receptor selectivity. nih.gov
These optimization strategies, often guided by computational docking and molecular dynamics simulations, allow medicinal chemists to systematically explore the chemical space around the core scaffold. nih.govnih.gov For this compound, such studies could lead to the discovery of ligands with tailored selectivity for specific CNS targets like the D3 or 5-HT7 receptors. nih.govnbinno.com
| Compound/Series | Target Receptor(s) | Key Finding/Strategy | Reference |
|---|---|---|---|
| (S)-2-[[4-(naphth-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine | 5-HT1A | Incorporation of a diketopiperazine moiety led to high affinity (Ki = 4.1 nM) and selectivity over α1-adrenoceptors. nih.gov | nih.gov |
| 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | Dopamine D2 | Synthesized as a probe to map the D2 receptor binding site; achieved an affinity of Ki = 54 nM. nih.gov | nih.gov |
| Piperidine vs. Piperazine Derivatives | Histamine H3 / Sigma-1 | Replacing a piperidine with a piperazine moiety was a critical switch for modulating dual H3/σ1 receptor activity. nih.gov | nih.gov |
| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | Dopamine D3 vs. D2 | Structural comparisons and docking studies identified features in the binding site contributing to D3 selectivity. acs.org | acs.org |
Future Directions in Drug Discovery Utilizing the Piperazine Pharmacophore
The piperazine scaffold remains a highly relevant and promising nucleus for future drug discovery efforts. tandfonline.comnih.gov Its prevalence in FDA-approved drugs underscores its value in generating molecules with desirable drug-like properties. nih.gov The future of drug discovery with this pharmacophore is likely to advance in several key directions.
One major avenue is the continued development of highly selective ligands for established targets. As our understanding of the structural biology of receptors deepens, the rational design of piperazine derivatives with exquisite selectivity will become more feasible. This includes targeting specific receptor subtypes, such as GluN2B-containing NMDARs or individual dopamine and serotonin receptors, to create therapies with improved side-effect profiles for neurological and psychiatric disorders. nbinno.comacs.org
Another direction involves the design of multi-target or dual-acting ligands. By modifying the piperazine scaffold, it is possible to create single molecules that interact with two or more distinct biological targets implicated in a disease pathway. mdpi.comnih.gov For example, compounds with combined D2/D3 antagonist and 5-HT1A agonist activity are being explored. ijrrjournal.com This polypharmacology approach can offer enhanced therapeutic efficacy, particularly for complex multifactorial diseases.
Furthermore, the application of the piperazine scaffold is expanding beyond traditional CNS targets. Research into piperazine-containing compounds as anticancer, antimicrobial, and anti-inflammatory agents is growing. nih.govthieme-connect.com The piperazine moiety can be used to improve the pharmacokinetic properties of these agents or to act as a scaffold linking different pharmacophoric elements. tandfonline.comnih.gov The development of novel piperazine derivatives, including constrained analogs like this compound, will be instrumental in exploring these new therapeutic areas and addressing unmet medical needs like drug resistance and the demand for novel radiation countermeasures. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
